BT18 is a small-molecule compound primarily investigated for its activity as a glial cell line-derived neurotrophic factor family receptor (GFRα) agonist. [ [] ] It shows a specific affinity for GFRα1, a receptor that forms a complex with the RET receptor tyrosine kinase (RetA) upon binding with ligands like GDNF (glial cell line-derived neurotrophic factor) and artemin. [ [], [] ] This interaction plays a crucial role in the survival and function of various neuronal populations. [ [] ] BT18's potential to selectively activate GFRα1 makes it a promising candidate for research on neurodegenerative diseases and neuropathic pain. [ [] ]
While the provided literature does not detail the specific synthesis method for BT18, it is mentioned as a "compound" and not explicitly stated as naturally occurring. [ [] ] This suggests it is likely synthetically produced. Further investigation into chemical synthesis literature is required to elucidate the specific steps involved in BT18 synthesis.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: